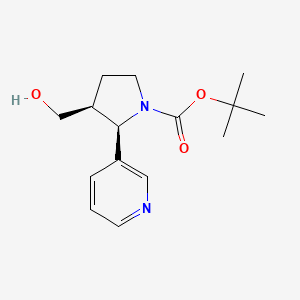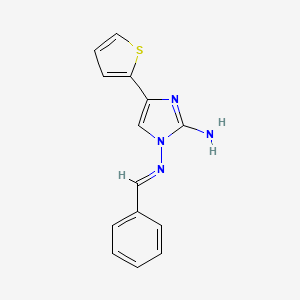
1-N-(phenylmethylidene)-4-(thiophen-2-yl)-1H-imidazole-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-N-(phenylmethylidene)-4-(thiophen-2-yl)-1H-imidazole-1,2-diamine" is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are known for their biological and pharmaceutical importance due to the presence of the imidazole ring, which is an ionizable aromatic compound that can enhance pharmacokinetic characteristics such as solubility and bioavailability . The imidazole ring's structure allows for various chemical reactions, making it a versatile scaffold in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine involved a nucleophilic aromatic substitution (SNAr) reaction, starting with 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine and reacting with 4-phenylenediamine to yield the target compound . Although the specific synthesis of "1-N-(phenylmethylidene)-4-(thiophen-2-yl)-1H-imidazole-1,2-diamine" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. For example, the title compound in one of the studies, (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine, features an almost planar imidazo[1,2-a]pyridine ring system with slight deviations. The dihedral angles between the fused-ring system and the thiophenyl and phenyl rings indicate the three-dimensional conformation of the molecule, which is essential for its interaction with biological targets .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. For instance, 1-(2-Thienylalkyl)imidazole-2(3H)-thiones are competitive inhibitors of dopamine beta-hydroxylase (DBH), and their structure-activity relationships have been explored. Molecular modeling has been used to propose an active-site conformer, providing insights into the differences in activity between phenyl and thienyl DBH inhibitors . Another study showed that 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, can rearrange to form imidazo[1,2-a]pyridines and indoles, demonstrating the reactivity of the imidazole ring in various chemical contexts .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents on the imidazole ring can affect the compound's polarity, solubility, and overall reactivity. The ionizable nature of the imidazole ring contributes to the compound's ability to interact with biological systems, which is often leveraged in pharmaceutical applications to optimize drug properties . The crystal structure cohesion, as observed in the (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine study, is maintained by hydrogen bonds and π-interactions, forming a three-dimensional network that can influence the compound's stability and solubility .
科学的研究の応用
Cardiovascular and CNS Activity : 1-N-(phenylmethylidene)-4-(thiophen-2-yl)-1H-imidazole-1,2-diamine and related compounds exhibit significant cardiovascular and central nervous system (CNS) activities. The compounds have been evaluated as potential antihypertensive agents, showing affinities for imidazoline binding sites and adrenergic receptors. Their effects on mean arterial blood pressure and heart rate have been studied in hypertensive rats, indicating potential utility in managing hypertension (Touzeau et al., 2003). Additionally, certain derivatives have been found to influence spontaneous locomotor activity, body temperature, and exhibit antinociceptive and serotoninergic activity, suggesting a potential role in managing pain and other CNS-related disorders (Szacon et al., 2015).
Antinociceptive Properties : N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide, a related compound, has been synthesized and studied for its antinociceptive properties in mice. The compound showed a dose-dependent increase in antinociceptive latencies, indicating its potential as a potent pain management agent, significantly more potent than morphine (Andurkar et al., 2014).
Anticonvulsant Activity : Certain (arylalkyl)imidazole compounds have shown potent anticonvulsant activity. This class of compounds, which shares structural similarities with 1-N-(phenylmethylidene)-4-(thiophen-2-yl)-1H-imidazole-1,2-diamine, has been found to be effective against electroshock-induced seizures in mice. These findings underscore the potential of these compounds in the development of new treatments for epilepsy (Robertson et al., 1986).
Angiotensin II Receptor Antagonism : Some derivatives have shown potential as angiotensin II receptor antagonists, indicating their utility in managing conditions like hypertension. These compounds have demonstrated significant inhibitory effects on angiotensin II-induced pressor responses and blood pressure in animal models (Okazaki et al., 1998).
特性
IUPAC Name |
1-[(E)-benzylideneamino]-4-thiophen-2-ylimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c15-14-17-12(13-7-4-8-19-13)10-18(14)16-9-11-5-2-1-3-6-11/h1-10H,(H2,15,17)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWRPQGMJRORIH-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(phenylmethylidene)-4-(thiophen-2-yl)-1H-imidazole-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Ar,6aR)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2501636.png)
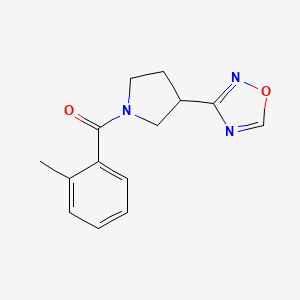
![N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501639.png)
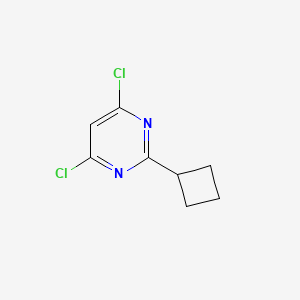
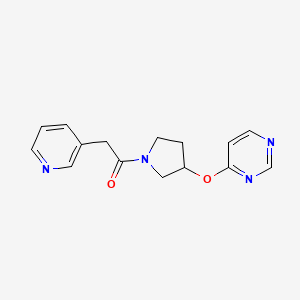
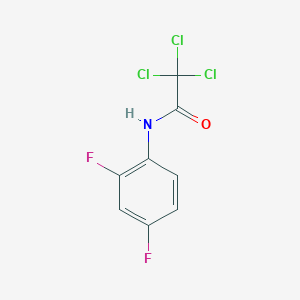

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2501645.png)

![(Z)-methyl 2-(6-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2501647.png)
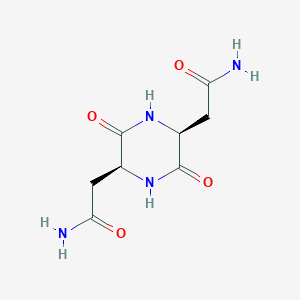
![3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2501649.png)
![(2E)-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2501650.png)
